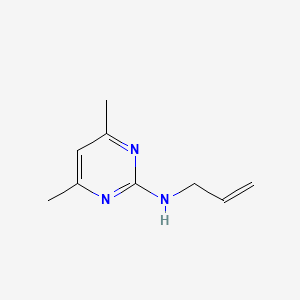

2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl-

Description

Overview of Pyrimidine (B1678525) Derivatives in Organic Synthesis and Heterocyclic Chemistry

Pyrimidine derivatives are fundamental building blocks in organic synthesis. mdpi.com The pyrimidine moiety is a key structural feature in nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and many clinically used drugs. mdpi.com The synthesis of novel pyrimidine derivatives is a major focus in medicinal chemistry, as these compounds have shown a broad spectrum of biological activities. mdpi.com The versatility of the pyrimidine ring allows for various substitution patterns, leading to a vast library of compounds with diverse properties. Common synthetic strategies involve the condensation of 1,3-dicarbonyl compounds with amidines or ureas. google.com

Rationale for Investigating Novel N-Substituted Pyrimidinamines

The introduction of substituents on the exocyclic amino group of aminopyrimidines can significantly alter their physicochemical and biological properties. N-substitution can influence factors such as solubility, lipophilicity, and the ability to form hydrogen bonds, which are crucial for molecular recognition in biological systems. The investigation of novel N-substituted pyrimidinamines is driven by the quest for compounds with enhanced or novel activities, improved pharmacokinetic profiles, or unique material properties. The substituent can be tailored to interact with specific biological targets or to introduce functionalities for further chemical modifications, such as polymerization.

Specific Focus: Structural and Electronic Characteristics of the N-2-propen-1-yl Moiety in 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- Within the Context of Pyrimidine Nucleus Reactivity

The focus of this article is on the specific compound 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl-. The introduction of an N-2-propen-1-yl (allyl) group to the 2-amino position of the 4,6-dimethylpyrimidine (B31164) core is expected to impart unique structural and electronic features. The allyl group is an unsaturated moiety containing a double bond, which can participate in various chemical reactions and influence the electron distribution of the entire molecule.

Structural Characteristics: The presence of the allyl group introduces conformational flexibility. The C-N bond between the pyrimidine ring and the allyl group can exhibit rotational isomerism. The double bond of the allyl group is a potential site for various addition reactions.

Detailed Research Findings

A plausible synthetic route to 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- involves the N-alkylation of 2-amino-4,6-dimethylpyrimidine (B23340) with an allyl halide, such as allyl bromide, in the presence of a base. This is a common and effective method for the synthesis of N-substituted amines.

The structural and electronic properties can be predicted based on the analysis of its constituent parts. The parent compound, 2-amino-4,6-dimethylpyrimidine, has been studied, and its spectral data are available. ijera.com

Interactive Data Table: Predicted Spectroscopic Data for 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl-

| Spectroscopic Data | Predicted/Known Values for 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- | Reference/Basis for Prediction |

| ¹H NMR (ppm) | Pyrimidine H-5: ~6.5 ppm (singlet)Allyl -CH=: 5.8-6.0 ppm (multiplet)Allyl =CH₂: 5.1-5.3 ppm (multiplet)Allyl -CH₂-: ~4.0 ppm (doublet)Pyrimidine -CH₃: ~2.3 ppm (singlet)NH: Broad signal | Based on known data for 2-amino-4,6-dimethylpyrimidine chemicalbook.com and typical chemical shifts for allyl groups. |

| ¹³C NMR (ppm) | Pyrimidine C-2, C-4, C-6: 160-170 ppmAllyl -CH=: ~135 ppmAllyl =CH₂: ~117 ppmPyrimidine C-5: ~110 ppmAllyl -CH₂-: ~45 ppmPyrimidine -CH₃: ~24 ppm | Extrapolated from data for similar pyrimidine derivatives and standard values for allyl carbons. |

| FT-IR (cm⁻¹) | N-H stretch: ~3300-3400C-H stretch (aromatic): ~3050C-H stretch (aliphatic): ~2900-3000C=C stretch (alkene): ~1640C=N and C=C stretch (ring): 1550-1600N-H bend: ~1600 | Based on FT-IR data for 2-amino-4,6-dimethylpyrimidine ijera.com and characteristic absorbances of allyl groups. |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-N-prop-2-enylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-4-5-10-9-11-7(2)6-8(3)12-9/h4,6H,1,5H2,2-3H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBZYTHLXKGIES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539035 | |

| Record name | 4,6-Dimethyl-N-(prop-2-en-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17466-17-0 | |

| Record name | 4,6-Dimethyl-N-(prop-2-en-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyrimidinamine, 4,6 Dimethyl N 2 Propen 1 Yl

Retrosynthetic Analysis of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl-

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl-, two primary disconnections are considered.

The most straightforward approach involves the disconnection of the exocyclic carbon-nitrogen (C-N) bond between the pyrimidine (B1678525) ring and the allyl group. This leads to two key synthons: the nucleophilic 2-amino-4,6-dimethylpyrimidine (B23340) and an electrophilic three-carbon allyl synthon, such as an allyl halide (e.g., allyl bromide). This strategy points towards a direct N-alkylation synthetic route.

A second, more convergent, retrosynthetic approach involves disconnecting the pyrimidine ring itself. This is based on the classical synthesis of pyrimidines from a 1,3-dicarbonyl compound and a guanidine (B92328) derivative. In this case, the disconnection leads to acetylacetone (B45752) (2,4-pentanedione) and N-allylguanidine. This pathway suggests a condensation reaction as the key ring-forming step.

Established Synthetic Routes to N-Allylated Pyrimidinamines

Based on the retrosynthetic analysis, two major synthetic strategies have been established for the synthesis of N-allylated pyrimidinamines.

The direct N-alkylation of 2-amino-4,6-dimethylpyrimidine represents the most common and direct method for the synthesis of the target compound. alzchem.comnih.gov This reaction involves the nucleophilic attack of the amino group of the pyrimidine on an electrophilic allyl source, typically an allyl halide.

The nucleophilicity of heteroaromatic amines is generally lower than that of aliphatic amines, which can make these reactions proceed slowly. koreascience.kr To overcome this, the reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone (B3395972) being frequently employed. A significant challenge in this method is the potential for overalkylation, leading to the formation of the di-allylated tertiary amine as a byproduct. koreascience.kr Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Table 1: Representative Conditions for N-Alkylation of Aminopyrimidines

| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Amino-6-methylpyrimidin-4-one | Alkyl Halides (C4-C9) | Not specified | Absolute Alcohol | Reflux | Variable |

| 6-Chloropurine | tert-Alkyl Halide | SnCl4 (catalyst) | Not specified | Not specified | Isomer mixture |

| Aminopyridines | Alkyl Halides | n-Butyllithium | Not specified | 0-25 | Good |

Data in this table is illustrative of general N-alkylation conditions for related heterocyclic amines as specific data for the target compound is not publicly detailed. koreascience.kreuropeanscience.orgnih.gov

An alternative to direct alkylation is the construction of the pyrimidine ring itself from precursors, one of which already contains the allyl group. The most established method in this category is the condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

For the synthesis of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl-, this would involve the reaction of acetylacetone (2,4-pentanedione) with N-allylguanidine. The reaction is typically catalyzed by a base, such as sodium ethoxide, and proceeds via a series of condensation and cyclization steps to form the stable pyrimidine ring. This method avoids the issue of overalkylation seen in the direct N-alkylation route and can be highly efficient for constructing the core heterocyclic structure. Modified condensation procedures using various catalysts have also been developed to improve yields and reaction conditions. nih.gov

Exploration of Green Chemistry Approaches for 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Solvent-free synthesis is a key principle of green chemistry. researchgate.net For pyrimidine synthesis, reactions can be conducted by heating a mixture of the reactants in the absence of a solvent. academie-sciences.fr This approach not only reduces environmental impact but can also lead to shorter reaction times and simpler work-up procedures. In some cases, a catalyst is used to facilitate the reaction under these conditions. For instance, N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) has been reported as an effective catalyst for the solvent-free synthesis of pyrimidines from a ketone, triethoxymethane, and ammonium (B1175870) acetate (B1210297). academie-sciences.fr Heterogeneous catalysts, such as montmorillonite (B579905) clay, are also gaining attention as they are robust, reusable, and environmentally benign. researchgate.net

Table 2: Comparison of Conventional vs. Solvent-Free Synthesis for Pyrimidine Derivatives

| Method | Solvent | Catalyst | Reaction Time | Yield | Environmental Impact |

|---|---|---|---|---|---|

| Conventional Heating | Toluene | TBBDA | ~13 h | Good | Higher (solvent waste) |

| Solvent-Free | None | TBBDA | ~13 h | Excellent (66%) | Lower (no solvent waste) |

This table compares general findings for pyrimidine synthesis. Data derived from a study on a related system. academie-sciences.fr

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. davidpublisher.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. researchgate.net The synthesis of various 2-aminopyrimidine (B69317) derivatives has been successfully achieved using microwave heating. nih.govnih.govrsc.org For the synthesis of the title compound, either the direct N-alkylation or the condensation reaction could potentially be accelerated using this technology. The rapid and efficient heating provided by microwaves can enhance reaction rates and minimize the formation of side products. researchgate.net

Sonochemistry, the application of ultrasound to chemical reactions, is another green technique. While less commonly reported for this specific synthesis compared to microwave assistance, ultrasound has been used to promote various heterocyclic syntheses, often leading to shorter reaction times and higher yields under milder conditions.

Table 3: Reaction Time Comparison for Conventional vs. Microwave-Assisted Synthesis of 2-Anilinopyrimidines

| Reactants | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 2-chloro-4,6-dimethylpyrimidine + Aniline | Conventional | 2-24 h | 20-95 |

| 2-chloro-4,6-dimethylpyrimidine + Aniline | Microwave | 5-30 min | 70-98 |

Data is for the synthesis of structurally related 2-anilinopyrimidines and demonstrates the typical acceleration achieved with microwave heating. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

The yield and purity of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- are highly dependent on the reaction conditions of the N-allylation step. Careful optimization of parameters such as the choice of base, solvent, temperature, and stoichiometry is essential for an efficient synthesis.

Influence of Reaction Parameters on N-allylation:

| Parameter | Variation | Effect on Reaction | Research Findings |

| Base | Strong bases (e.g., NaH) vs. Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases can lead to faster reaction rates but may also promote side reactions if not carefully controlled. Weaker bases may require higher temperatures and longer reaction times. The choice of base can also influence the selectivity between mono- and di-alkylation. researchgate.net | Studies on N-alkylation of similar heterocyclic amines have shown that strong bases like sodium hydride can effectively deprotonate the amino group, leading to higher yields of the mono-alkylated product when stoichiometry is controlled. researchgate.net Cesium carbonate has also been identified as an effective base in some N-alkylation reactions. nih.gov |

| Solvent | Polar aprotic (DMF, THF, Acetonitrile) vs. Polar protic (Ethanol) | Polar aprotic solvents are generally preferred as they can solvate the cation of the base while not interfering with the nucleophilicity of the deprotonated amine. | Research on N-alkylation of amines often employs polar aprotic solvents like acetonitrile to facilitate the reaction at room temperature or slightly elevated temperatures. |

| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts, including the di-allylated product. | Optimal temperatures need to be determined empirically for each specific reaction. For many N-alkylation reactions, temperatures ranging from 50°C to the reflux temperature of the solvent are common. |

| Stoichiometry | Molar ratio of aminopyrimidine:allyl bromide:base | An excess of the alkylating agent can lead to the formation of the di-allylated byproduct. The amount of base is also critical; typically, a slight excess relative to the aminopyrimidine is used to ensure complete deprotonation. | Controlling the stoichiometry is a key strategy to maximize the yield of the desired mono-allylated product. Using a 1:1 or a slight excess of the aminopyrimidine to the allylating agent can favor mono-alkylation. |

Yield Enhancement Strategies:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for N-allylation reactions. nih.gov This technique provides rapid and uniform heating, which can accelerate the rate of reaction.

Phase-Transfer Catalysis: For reactions involving an aqueous and an organic phase, a phase-transfer catalyst can be employed to facilitate the transport of the reactants between the phases, thereby increasing the reaction rate.

Purification and Isolation Techniques for 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl-

Following the synthesis, a systematic purification process is necessary to isolate 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- in high purity. This typically involves an initial work-up followed by one or more purification techniques.

Initial Work-up:

Quenching: The reaction is carefully quenched, for example, by the addition of water or a saturated aqueous solution of ammonium chloride to neutralize any remaining base or reactive intermediates.

Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane, to transfer the product into the organic phase.

Washing: The organic layer is washed with water and/or brine to remove any residual water-soluble impurities.

Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Methods:

| Technique | Description | Typical Parameters |

| Recrystallization | This technique relies on the differential solubility of the product and impurities in a particular solvent or solvent system at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the pure product crystallizes out, leaving the impurities in the solution. | Solvents: Ethanol, isopropanol, or a mixture of ethyl acetate and hexane (B92381) are commonly used for the recrystallization of N-substituted aminopyrimidines. nih.gov |

| Column Chromatography | This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. The crude product is loaded onto a column packed with a stationary phase, and a solvent or a mixture of solvents (the mobile phase) is passed through the column to elute the components at different rates. | Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity. Mobile Phase: A gradient of non-polar and polar solvents, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the mobile phase is gradually increased to elute the compounds from the column. nih.gov |

The purity of the final product is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic and Advanced Structural Characterization of 2 Pyrimidinamine, 4,6 Dimethyl N 2 Propen 1 Yl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

No specific ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants, for 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- could be located in published scientific literature.

For related compounds, such as the parent molecule 2-Amino-4,6-dimethylpyrimidine (B23340), ¹H and ¹³C NMR data are available. However, the addition of the N-2-propen-1-yl (N-allyl) group would significantly alter the chemical shifts, particularly for the amino group and the pyrimidine (B1678525) ring, and introduce new signals corresponding to the allyl group protons and carbons. Without experimental data, any assignment would be purely predictive and fall outside the scope of this article.

Table 1: Hypothetical ¹H NMR Data Table for 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- (Note: This table is for illustrative purposes only, as no experimental data was found.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data Not Available | - | - | Pyrimidine-H |

| Data Not Available | - | - | CH₃ |

| Data Not Available | - | - | NH |

| Data Not Available | - | - | N-CH₂ |

| Data Not Available | - | - | CH=CH₂ |

| Data Not Available | - | - | CH=CH₂ |

Table 2: Hypothetical ¹³C NMR Data Table for 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- (Note: This table is for illustrative purposes only, as no experimental data was found.)

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | Pyrimidine C=N |

| Data Not Available | Pyrimidine C-CH₃ |

| Data Not Available | Pyrimidine C-H |

| Data Not Available | CH₃ |

| Data Not Available | N-CH₂ |

| Data Not Available | CH=CH₂ |

| Data Not Available | CH=CH₂ |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, within the allyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, helping to connect the allyl group to the pyrimidine ring via the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on through-space proximity of protons, aiding in conformational analysis.

A search for studies employing these 2D NMR techniques on 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- did not yield any results. Consequently, a detailed analysis of its connectivity and stereochemistry based on experimental 2D NMR data cannot be provided.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula.

No experimental HRMS data for 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- has been reported in the available scientific literature. The theoretical exact mass can be calculated from its molecular formula, C₁₀H₁₅N₃.

Table 3: Theoretical HRMS Data for 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl-

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

| C₁₀H₁₅N₃ | [M+H]⁺ | 178.1339 |

| C₁₀H₁₅N₃ | [M+Na]⁺ | 200.1158 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule.

Specific FT-IR and FT-Raman spectra for 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- are not available in the literature. While studies on the vibrational spectra of the parent compound, 2-amino-4,6-dimethylpyrimidine, exist, the presence of the N-allyl group would introduce characteristic bands that cannot be detailed without experimental data. These would include C-H stretching and bending modes for the allyl's sp² and sp³ carbons, and the C=C stretching vibration.

Table 4: Expected IR and Raman Vibrational Modes for 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- (Note: This table is predictive, as no experimental data was found.)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Secondary Amine |

| 3100-3000 | C-H Stretch | Alkene (sp²) |

| 3000-2850 | C-H Stretch | Alkane (sp³) |

| ~1645 | C=C Stretch | Alkene |

| ~1600, ~1550 | C=N, C=C Stretch | Pyrimidine Ring |

| ~1450 | C-H Bend | Alkane |

| ~990, ~910 | C-H Bend | Alkene (out-of-plane) |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

No crystal structure for 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- has been deposited in crystallographic databases or published in the scientific literature. Therefore, a discussion of its solid-state conformation, crystal packing, intramolecular interactions, and precise bond lengths and angles is not possible. X-ray data is available for co-crystals of the parent compound, 2-amino-4,6-dimethylpyrimidine, but this data is not applicable to the N-allyl derivative.

Table 5: Hypothetical Crystal Structure Data for 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- (Note: This table is for illustrative purposes only, as no experimental data was found.)

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Bond Lengths (Å) | Data Not Available |

| Bond Angles (°) | Data Not Available |

| Torsion Angles (°) | Data Not Available |

Theoretical and Computational Investigations of 2 Pyrimidinamine, 4,6 Dimethyl N 2 Propen 1 Yl

Basicity and Protonation State Analysis of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl-

A comprehensive review of existing scientific literature indicates a lack of specific experimental or computational studies focused on the basicity and protonation state of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl-. Consequently, this section presents a theoretical analysis based on established principles of physical organic chemistry and computational methodologies, drawing parallels with related aminopyrimidine structures.

The basicity of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- is determined by the availability of the lone pair of electrons on its nitrogen atoms for donation to a proton. There are three potential protonation sites in the molecule: the two nitrogen atoms within the pyrimidine (B1678525) ring (N1 and N3) and the exocyclic amino nitrogen (N2). The relative basicity of these sites is influenced by the electronic effects of the substituents: the two electron-donating methyl groups and the N-2-propen-1-yl (N-allyl) group.

Computational studies on simpler aminopyrimidines have shown that the ring nitrogens are generally more basic than the exocyclic amino nitrogen. figshare.com This is attributed to the lone pair of the amino group having some delocalization into the aromatic pyrimidine ring, which reduces its availability for protonation. The methyl groups at positions 4 and 6 are electron-donating through an inductive effect, which increases the electron density on the pyrimidine ring and is expected to enhance the basicity of the ring nitrogens.

The N-allyl group attached to the exocyclic nitrogen introduces a more complex electronic influence. While the alkyl portion of the allyl group is electron-donating via induction, potentially increasing the basicity of the exocyclic nitrogen, the presence of the double bond could also lead to electronic delocalization effects. chemistrysteps.comsavemyexams.com However, compared to an aromatic substituent, the electron-withdrawing effect of the allyl group is less pronounced. fiveable.me

Theoretical Protonation Equilibria:

The protonation of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- (B) can be represented by the following equilibria:

Protonation at N1: B + H⁺ ⇌ BH⁺(N1)

Protonation at N3: B + H⁺ ⇌ BH⁺(N3)

Protonation at N2 (exocyclic): B + H⁺ ⇌ BH⁺(N2)

Due to the electronic donation of the 2-amino group, the N1 and N3 positions are expected to be the most favorable sites for protonation. Computational methods, such as Density Functional Theory (DFT), are essential for accurately determining the preferred protonation site by calculating the energies of the different protonated forms (conjugate acids). nih.govnih.gov Key parameters derived from these calculations include Gas-Phase Basicity (GB) and Proton Affinity (PA), which quantify the molecule's intrinsic basicity in the absence of solvent effects. researchgate.net The pKa value, which describes the basicity in a specific solvent (typically water), can also be predicted using thermodynamic cycles that incorporate solvation energies. nih.govrsc.org

Below is a hypothetical data table illustrating the kind of results that would be obtained from a rigorous computational investigation of the basicity of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl-. The values are projected based on known substituent effects and data for analogous compounds.

| Protonation Site | Calculated Proton Affinity (PA) (kJ/mol) | Calculated Gas-Phase Basicity (GB) (kJ/mol) | Predicted Aqueous pKa |

|---|---|---|---|

| N1 / N3 (Ring Nitrogens) | ~950 - 970 | ~920 - 940 | ~5.0 - 6.0 |

| N2 (Exocyclic Amino Nitrogen) | ~900 - 920 | ~870 - 890 | ~2.0 - 3.0 |

Reactivity and Chemical Transformations of 2 Pyrimidinamine, 4,6 Dimethyl N 2 Propen 1 Yl

Reactions Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an electron-deficient heterocycle. However, the presence of the exocyclic amino group at the C2 position and two methyl groups at C4 and C6 significantly influences its reactivity. The amino group is a strong electron-donating group by resonance, which can activate the ring towards certain reactions and deactivate it towards others.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Core

Electrophilic Aromatic Substitution: The pyrimidine ring itself is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. The two ring nitrogen atoms act as strong electron-withdrawing groups, deactivating the ring towards attack by electrophiles. While the 2-amino group is a powerful activating group that directs electrophiles to the ortho and para positions in carbocyclic aromatic systems, its effect on the pyrimidine core is more complex. In this case, the C5 position is the most likely site for electrophilic attack, as it is meta to the ring nitrogens and activated by the 2-amino group. However, harsh reaction conditions would likely be required, and such reactions are not commonly reported for 2-aminopyrimidines without other strong activating groups.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is more common for pyrimidines, especially when a good leaving group (such as a halogen) is present at the 2, 4, or 6 positions. In the specified molecule, there are no such leaving groups on the pyrimidine core. The hydrogens and methyl groups are not susceptible to displacement by nucleophiles. Therefore, SNAr reactions on the pyrimidine core of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- are not expected to occur under standard conditions.

Regioselectivity and Stereoselectivity in Pyrimidine Functionalization

As no specific functionalization reactions for the pyrimidine core of this molecule are documented, a discussion of regioselectivity and stereoselectivity is purely theoretical. For a hypothetical electrophilic substitution at the C5 position, no new stereocenters would be formed.

Transformations of the N-2-propen-1-yl Substituent

The N-2-propen-1-yl (N-allyl) group is a versatile functional group with a reactive carbon-carbon double bond. Its transformations are well-established for various classes of compounds, although specific examples for the title compound are lacking.

Electrophilic Addition Reactions to the Alkene Moiety

The double bond in the allyl group is susceptible to electrophilic addition. The reaction would proceed via the formation of a carbocation intermediate, with the regioselectivity following Markovnikov's rule where the electrophile adds to the terminal carbon.

Table 5.2.1: Predicted Products of Electrophilic Addition to the N-2-propen-1-yl Group

| Reagent | Predicted Major Product | Reaction Type |

|---|---|---|

| H-Br | 2-Pyrimidinamine, 4,6-dimethyl-N-(2-bromopropyl)- | Hydrobromination |

| Br2 | 2-Pyrimidinamine, 4,6-dimethyl-N-(2,3-dibromopropyl)- | Bromination |

Note: This table is predictive and not based on experimental data for the title compound.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-dipolar cycloadditions)

Diels-Alder Reaction: The alkene of the N-allyl group can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. The reactivity would be influenced by the electronic properties of the pyrimidinamine substituent. Given that the amino group is electron-donating, it would slightly activate the double bond for reactions with electron-deficient dienes.

1,3-Dipolar Cycloadditions: The allyl group can also participate as the dipolarophile in 1,3-dipolar cycloadditions with 1,3-dipoles such as azides, nitrile oxides, or nitrones. This would lead to the formation of five-membered heterocyclic rings. For instance, reaction with an azide (B81097) (R-N3) would be expected to yield a triazoline ring, which could subsequently rearrange.

Isomerization and Rearrangement Reactions

Isomerization: Transition metal catalysts (e.g., those based on rhodium, ruthenium, or iron) are known to catalyze the isomerization of N-allyl compounds to the corresponding enamines or imines. For the title compound, this would involve the migration of the double bond to form N-(prop-1-en-1-yl)- or N-(prop-1-en-2-yl)- isomers.

Aza-Claisen Rearrangement: N-allyl enamines can undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement known as the aza-Claisen rearrangement. For this to occur with the title compound, it would first need to exist in or be converted to a tautomeric form where the allyl group is attached to a nitrogen that is part of a double bond within the ring (an enamine structure). The high aromatic stability of the pyrimidine ring makes this tautomerization unfavorable, suggesting that a standard thermal aza-Claisen rearrangement is unlikely without significant activation.

Olefin Metathesis Reactions

Olefin metathesis is a powerful organic reaction that facilitates the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes. wikipedia.orgorganic-chemistry.org The terminal double bond of the N-2-propen-1-yl group on 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- makes it a suitable substrate for several types of olefin metathesis reactions, including ring-closing metathesis (RCM), and cross-metathesis (CM). wikipedia.orgnih.gov

While specific studies on the metathesis of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- are not extensively documented, the reactivity can be inferred from analogous systems. The nitrogen atom of the aminopyrimidine can coordinate with the metal catalyst, potentially leading to catalyst deactivation. However, N-heterocycles with reduced basicity, for instance through substitution with electron-withdrawing groups, have been shown to successfully undergo metathesis. beilstein-journals.org

Cross-Metathesis (CM): In cross-metathesis, the N-allyl group can react with another olefin to form a new, substituted alkene, with ethylene (B1197577) as a byproduct. organic-chemistry.org This reaction allows for the introduction of a wide variety of functional groups. The success and selectivity of CM often depend on the choice of catalyst and the relative reactivity of the olefin partners. nih.gov

Ring-Closing Metathesis (RCM): If a second alkenyl chain is introduced elsewhere on the molecule, RCM can be employed to construct cyclic structures, a common strategy in the synthesis of nitrogen heterocycles. organic-chemistry.orgnih.govwikipedia.org For example, further substitution on the pyrimidine ring or acylation of the amino group with an olefin-containing moiety could furnish a diene suitable for RCM. The reaction is driven by the formation of a stable cyclic alkene and the release of volatile ethylene. organic-chemistry.org

| Metathesis Type | Reactant Partner | Potential Product | Catalyst Example |

|---|---|---|---|

| Cross-Metathesis | Styrene | N-(4-phenylbut-2-en-1-yl)-4,6-dimethylpyrimidin-2-amine | Grubbs II or Hoveyda-Grubbs II |

| Cross-Metathesis | Methyl acrylate | Methyl 4-((4,6-dimethylpyrimidin-2-yl)amino)but-2-enoate | Hoveyda-Grubbs II |

| Self-Metathesis | Itself | N,N'-(hex-3-ene-1,6-diyl)bis(4,6-dimethylpyrimidin-2-amine) | Grubbs II |

Reactions of the Amino Group

The secondary amino group in the molecule is a key site for nucleophilic reactions, allowing for the straightforward introduction of various substituents.

Acylation: The secondary amine readily undergoes acylation with electrophilic reagents like acyl chlorides or anhydrides in the presence of a base to form stable amides. The reactivity of amines in acylation can be influenced by steric hindrance and electronic effects. youtube.com While primary aminopyrimidines can sometimes undergo diacylation, this is not a concern for a secondary amine. The choice of base and reaction conditions can be crucial for achieving high yields.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding sulfonamide. Sulfonamide formation is a robust transformation for amino-heterocycles.

Alkylation: Direct alkylation of the secondary amine with alkyl halides can lead to the formation of a tertiary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

| Reaction Type | Reagent | Base (if applicable) | Product Class |

|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine | N-acetyl-N-allyl-4,6-dimethylpyrimidin-2-amine (Amide) |

| Acylation | Benzoyl chloride | Triethylamine | N-benzoyl-N-allyl-4,6-dimethylpyrimidin-2-amine (Amide) |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | N-allyl-4,6-dimethyl-N-tosylpyrimidin-2-amine (Sulfonamide) |

| Alkylation | Methyl iodide | Potassium carbonate | N-allyl-N,4,6-trimethylpyrimidin-2-amine (Tertiary Amine) |

Secondary amines react with aldehydes and ketones that possess an α-hydrogen to form enamines. masterorganicchemistry.comchemistrysteps.com This reaction is typically acid-catalyzed and proceeds through the initial formation of a hemiaminal intermediate, followed by the elimination of water. libretexts.org The process is reversible, and the equilibrium is often driven towards the enamine product by removing water from the reaction mixture. masterorganicchemistry.comchemistrysteps.com The resulting enamine is a valuable synthetic intermediate, as the α-carbon becomes nucleophilic due to resonance with the nitrogen lone pair, allowing it to react with various electrophiles in what is known as the Stork enamine synthesis. fiveable.me

The mechanism involves:

Nucleophilic attack of the secondary amine on the carbonyl carbon.

Proton transfers to form a carbinolamine (hemiaminal).

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation of an α-carbon by a base to yield the final enamine product. chemistrysteps.comlibretexts.org

| Carbonyl Compound | Reaction Conditions | Expected Product Type |

|---|---|---|

| Cyclohexanone | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | Enamine (1-(N-allyl-4,6-dimethylpyrimidin-2-yl)cyclohex-1-ene) |

| Acetone (B3395972) | Acid catalyst, molecular sieves | Enamine (N-allyl-4,6-dimethyl-N-(prop-1-en-2-yl)pyrimidin-2-amine) |

| Propanal | Acid catalyst, azeotropic removal of water | Enamine (N-allyl-4,6-dimethyl-N-(prop-1-en-1-yl)pyrimidin-2-amine) |

Palladium-Catalyzed Cross-Coupling Reactions at the Pyrimidine Ring or N-2-propen-1-yl Group

Palladium-catalyzed reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Both the pyrimidine ring and the N-allyl group of the title compound can participate in such transformations.

At the Pyrimidine Ring: For cross-coupling to occur at the pyrimidine core, a leaving group, typically a halogen (Cl, Br, I), must be present on the ring. Assuming a precursor such as N-allyl-4-chloro-6-methylpyrimidin-2-amine, the C-Cl bond can be activated by a palladium catalyst for various coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the halogenated pyrimidine with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond. acs.orgacs.org This method is highly effective for synthesizing aryl- or heteroaryl-substituted pyrimidines under relatively mild conditions. mdpi.comnih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the halogenated pyrimidine with a primary or secondary amine. wikipedia.orglibretexts.org This allows for the synthesis of more complex diaminopyrimidine structures.

| Reaction Type | Coupling Partner | Catalyst System Example | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl substituted pyrimidine |

| Suzuki-Miyaura | 3-Thienylboronic acid | Pd₂(dba)₃, P(t-Bu)₃, KF | 4-Thienyl substituted pyrimidine |

| Buchwald-Hartwig | Morpholine | Pd(OAc)₂, BINAP, NaOt-Bu | 4-Morpholinyl substituted pyrimidine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-Anilino substituted pyrimidine |

At the N-2-propen-1-yl Group: The allyl group is a versatile functional handle in palladium catalysis, most notably in the Tsuji-Trost reaction, also known as palladium-catalyzed allylic alkylation. wikipedia.orgnrochemistry.com In this process, a Pd(0) catalyst coordinates to the alkene and facilitates the departure of the aminopyrimidine group, forming a π-allylpalladium complex. This complex is electrophilic and can be attacked by a wide range of nucleophiles. wikipedia.orgorganic-chemistry.org This reaction effectively transfers the allyl group from the nitrogen atom to the nucleophile. The reaction can be performed on the amine directly or on a derivative, such as an N-allylbenzotriazole, which can act as a superior leaving group. acs.org

| Reaction Name | Nucleophile | Catalyst System Example | Major Products |

|---|---|---|---|

| Tsuji-Trost Reaction | Dimethyl malonate | Pd(PPh₃)₄, Base | 4,6-dimethylpyrimidin-2-amine and Diethyl 2-allylmalonate |

| Tsuji-Trost Reaction | Pyrrolidine | [Pd(allyl)Cl]₂, dppe | 4,6-dimethylpyrimidin-2-amine and 1-allylpyrrolidine |

| Tsuji-Trost Reaction | Sodium phenoxide | Pd(OAc)₂, PPh₃ | 4,6-dimethylpyrimidin-2-amine and Allyl phenyl ether |

2 Pyrimidinamine, 4,6 Dimethyl N 2 Propen 1 Yl As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Novel Heterocyclic Systems

The inherent reactivity of the pyrimidine (B1678525) ring and the pendant allyl group in 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- positions it as a valuable precursor for the synthesis of new heterocyclic frameworks, particularly fused pyrimidine derivatives, as well as spiro and bridged ring systems.

Annulation Reactions to Form Fused Pyrimidine Derivatives

The construction of fused pyrimidine systems is a cornerstone of medicinal chemistry, owing to their presence in numerous biologically active compounds. The N-allyl group of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- offers a strategic handle for annulation reactions, where an additional ring is built onto the existing pyrimidine core. Intramolecular cyclization reactions, for instance, could be initiated by electrophilic attack on the double bond of the allyl group, followed by ring closure onto one of the nitrogen atoms or the carbon skeleton of the pyrimidine ring. Various reagents and reaction conditions can be envisioned to achieve this, leading to the formation of diverse five- or six-membered rings fused to the pyrimidine nucleus.

The following table outlines potential annulation strategies:

| Reaction Type | Reagent/Catalyst | Potential Fused System |

| Intramolecular Heck Reaction | Palladium catalyst | Pyrido[1,2-a]pyrimidines |

| Intramolecular Friedel-Crafts Alkylation | Lewis acid | Cyclopenta[d]pyrimidines |

| Radical Cyclization | Radical initiator | Tetrahydropyrido[1,2-a]pyrimidines |

| Iodocyclization | Iodine source | Dihydrooxazolo[3,2-a]pyrimidinium salts |

Construction of Spiro and Bridged Ring Systems

The synthesis of spirocyclic and bridged heterocyclic compounds is a significant area of organic synthesis, as these three-dimensional structures often exhibit unique biological properties. 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- can serve as a key building block in the assembly of such complex architectures. For instance, the allyl group can participate in [4+2] or [3+2] cycloaddition reactions with suitable dienes or 1,3-dipoles, respectively. These reactions could lead to the formation of a new ring system that shares a single atom with the pyrimidine ring (a spiro compound) or is connected at two points (a bridged system).

Building Block for Complex Molecular Architectures

Beyond the synthesis of novel heterocyclic cores, 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- is a valuable building block for the construction of more elaborate and functionally diverse molecular architectures.

Design and Synthesis of Polyfunctionalized Scaffolds

The pyrimidine ring and the allyl group can be independently or concertedly modified to introduce a variety of functional groups. This allows for the design and synthesis of polyfunctionalized scaffolds that can be further elaborated into a wide range of target molecules. For example, the methyl groups on the pyrimidine ring can be functionalized, and the double bond of the allyl group can undergo various transformations such as oxidation, reduction, or addition reactions. This multi-handle approach enables the creation of a library of derivatives with diverse chemical properties.

Incorporation into Macrocyclic or Supramolecular Structures

The bifunctional nature of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- makes it an attractive component for the synthesis of macrocycles and supramolecular assemblies. The amino group and the allyl moiety can act as two distinct points of connection, allowing the molecule to be incorporated into larger ring structures or to participate in self-assembly processes. The pyrimidine core itself can engage in hydrogen bonding and π-stacking interactions, which are crucial for the formation of well-defined supramolecular architectures.

Role in the Development of Ligands for Catalysis

The nitrogen atoms within the pyrimidine ring of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- possess lone pairs of electrons that can coordinate to metal centers. This property, combined with the potential for further functionalization, makes this compound a promising candidate for the development of novel ligands for catalysis. The allyl group can be modified to introduce additional donor atoms, creating multidentate ligands that can form stable complexes with a variety of transition metals. These metal complexes could find applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the pyrimidine ring, thereby influencing the activity and selectivity of the catalyst.

Advanced Research Perspectives and Future Directions

Exploration of Undiscovered Reactivity Patterns and Mechanistic Studies

The N-allyl group in 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- is a key feature that suggests a variety of potential, yet unexplored, chemical transformations. Future research is poised to delve into the unique reactivity imparted by this functional group in conjunction with the electron-rich pyrimidine (B1678525) ring.

Key Areas for Investigation:

Intramolecular Cyclization Reactions: The proximity of the allyl group's double bond to the pyrimidine ring's nitrogen atoms could facilitate novel intramolecular cyclization reactions. Mechanistic studies would be crucial to understand the pathways of these reactions, which could be catalyzed by transition metals or initiated by radical species. These studies could lead to the synthesis of new, complex heterocyclic systems with potential biological activities.

Metal-Catalyzed Cross-Coupling Reactions: The N-allyl group can participate in various metal-catalyzed reactions. Future studies could explore its behavior in reactions such as the Heck, Suzuki, or Sonogashira couplings, potentially leading to the development of new functionalized pyrimidine derivatives. Understanding the reaction mechanisms will be vital for optimizing reaction conditions and expanding the synthetic utility.

Addition Reactions: The double bond of the allyl group is susceptible to a range of addition reactions, including halogenation, hydrogenation, and epoxidation. A systematic study of these reactions would provide a deeper understanding of the compound's chemical behavior and could lead to the creation of a library of new derivatives with diverse properties.

A proposed reaction mechanism for the formation of related compounds involves the reaction of dimethylamine (B145610) (DMA) with monochloramine to form a 1,1-dimethylhydrazine (B165182) (UDMH) intermediate, which is then oxidized. nih.gov Similar mechanistic principles could be explored for N-allyl pyrimidinamines.

Application of Machine Learning and AI in Predicting Reactivity and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl-, these computational tools offer a powerful approach to predict its properties and guide the design of new molecules and reactions.

Future Computational Research Directions:

Reactivity Prediction: ML algorithms can be trained on existing chemical reaction data to predict the outcome of unexplored reactions involving 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl-. nih.gov This can help prioritize experiments and accelerate the discovery of new reactivity patterns. Quantum mechanics and machine learning can be combined to create scalable quantitative measures of reactivity. arxiv.org

De Novo Design: AI can be used to design new N-allyl pyrimidinamine derivatives with specific desired properties. By learning the structure-property relationships from known compounds, AI models can generate novel molecular structures that are optimized for a particular application, such as medicinal chemistry or materials science. tandfonline.comnih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl-. scirp.org This can aid in the rational design of new drug candidates.

| Application Area | Machine Learning/AI Technique | Potential Outcome for 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- |

|---|---|---|

| Reactivity Prediction | Graph Attention Neural Networks | Accurate estimation of reactivity scores for novel reactions. arxiv.org |

| Drug Discovery | AI-Powered Virtual Screening | Identification of derivatives with high therapeutic potential. nih.gov |

| Materials Science | Predictive Modeling | Design of polymers with tailored thermal and mechanical properties. |

| Corrosion Inhibition | Random Forest (RF) and Partial Least Square (PLS) Regression | Prediction of inhibition efficiencies for new derivatives. researchgate.net |

Development of New Synthetic Methodologies for N-Allyl Pyrimidinamines

While general methods for the synthesis of N-substituted pyrimidinamines exist, the development of more efficient, sustainable, and versatile synthetic routes is an ongoing area of research. researchgate.netnih.gov

Prospective Synthetic Strategies:

Flow Chemistry: The use of continuous flow reactors could offer significant advantages for the synthesis of N-allyl pyrimidinamines, including improved reaction control, enhanced safety, and easier scalability.

Green Chemistry Approaches: Future synthetic methodologies will likely focus on the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions to align with the principles of green chemistry. A new methodology has been developed for the synthesis of highly substituted nitrogen heterocycles such as pyrazines and imidazoles starting from α-diketones using phosphine (B1218219) supported ruthenium nanoparticles (RuNPs) as catalysts. researchgate.net

Integration into Advanced Functional Materials

The unique chemical structure of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- makes it a promising candidate for incorporation into advanced functional materials.

Monomers for Specialized Polymers: The allyl group provides a reactive handle for polymerization. This compound could serve as a monomer or co-monomer in the synthesis of specialized polymers with tailored properties, such as enhanced thermal stability, specific optical properties, or improved flame retardancy, owing to the nitrogen-rich pyrimidine core.

Components for Smart Materials: The pyrimidine moiety can engage in hydrogen bonding and other non-covalent interactions. This property could be exploited in the design of "smart" materials that respond to external stimuli such as pH, temperature, or light. For example, polymers incorporating this compound could exhibit tunable solubility or conformational changes.

Organic Electronics: Pyrimidine derivatives are known to possess interesting electronic properties. Future research could explore the potential of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- and its derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors.

| Material Type | Potential Role of the Compound | Resulting Material Property |

|---|---|---|

| Specialized Polymers | Monomer/Co-monomer | Enhanced thermal stability, flame retardancy |

| Smart Materials | Stimuli-responsive component | pH or temperature sensitivity |

| Organic Electronics | Active layer component | Semiconducting or light-emitting properties |

Interdisciplinary Research with Other Fields of Chemistry and Materials Science

The full potential of 2-Pyrimidinamine, 4,6-dimethyl-N-2-propen-1-yl- will be realized through collaborations that bridge different scientific disciplines.

Medicinal Chemistry: The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs. mdpi.comnih.govmdpi.com Interdisciplinary research with medicinal chemists and biologists could explore the potential of this compound and its derivatives as novel therapeutic agents. mdpi.com

Supramolecular Chemistry: The ability of the pyrimidine ring to participate in hydrogen bonding and π-π stacking makes it an interesting building block for supramolecular assemblies. Collaboration with supramolecular chemists could lead to the development of novel self-assembling systems with applications in areas such as drug delivery and catalysis.

Surface Science: The functional groups on this molecule could be used to anchor it to surfaces, modifying their properties. Research in collaboration with surface scientists could explore applications in areas such as anti-corrosion coatings or biocompatible surfaces.

Q & A

Q. What experimental controls are critical when assessing the cytotoxic effects of 4,6-dimethyl-N-2-propen-1-yl-2-pyrimidinamine in cell-based assays to minimize confounding variables?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.